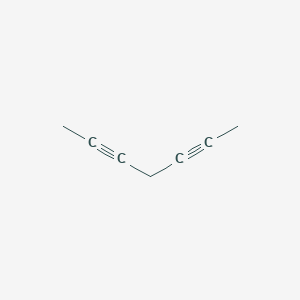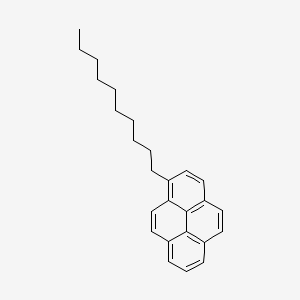
Pyrene, 1-decyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decylpyrene is an organic compound with the chemical formula C26H30. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, where a decyl group is attached to the first carbon atom of the pyrene ring. This compound is known for its unique photophysical properties and is used in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Decylpyrene can be synthesized through various methods. One common approach involves the alkylation of pyrene with decyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete substitution .
Industrial Production Methods: In industrial settings, the production of 1-decylpyrene may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Decylpyrene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyrene-1-carboxylic acid derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of decylpyrene derivatives with reduced aromaticity.
Substitution: Electrophilic substitution reactions can occur at the pyrene ring, where halogens or other substituents replace hydrogen atoms under specific conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens, nitrating agents, and other electrophiles in the presence of Lewis acids
Major Products Formed:
Oxidation: Pyrene-1-carboxylic acid derivatives.
Reduction: Reduced decylpyrene derivatives.
Substitution: Halogenated or nitrated pyrene derivatives
Wissenschaftliche Forschungsanwendungen
1-Decylpyrene has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in studying molecular interactions and dynamics due to its strong fluorescence properties.
Biology: Employed in bioimaging and biosensing applications, where its fluorescence helps in visualizing biological processes.
Medicine: Investigated for its potential use in drug delivery systems, where its hydrophobic nature aids in encapsulating hydrophobic drugs.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties
Wirkmechanismus
The mechanism by which 1-decylpyrene exerts its effects is primarily through its interaction with light. When exposed to ultraviolet or visible light, the compound absorbs photons and transitions to an excited state. This excited state can then release energy in the form of fluorescence, making it useful in various imaging and sensing applications. The molecular targets and pathways involved include interactions with other molecules or materials that can quench or enhance its fluorescence .
Vergleich Mit ähnlichen Verbindungen
1-Hexylpyrene: Similar to 1-decylpyrene but with a hexyl group instead of a decyl group.
1-Octylpyrene: Contains an octyl group attached to the pyrene ring.
1-Dodecylpyrene: Features a dodecyl group on the pyrene ring
Uniqueness: 1-Decylpyrene is unique due to its longer alkyl chain, which enhances its hydrophobicity and alters its photophysical properties compared to shorter-chain derivatives. This makes it particularly useful in applications requiring strong fluorescence and hydrophobic interactions .
Eigenschaften
CAS-Nummer |
55682-90-1 |
|---|---|
Molekularformel |
C26H30 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
1-decylpyrene |
InChI |
InChI=1S/C26H30/c1-2-3-4-5-6-7-8-9-11-20-14-15-23-17-16-21-12-10-13-22-18-19-24(20)26(23)25(21)22/h10,12-19H,2-9,11H2,1H3 |
InChI-Schlüssel |
KIDRHZDFZVQIJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Dimethyl-6-methylenespiro[2.4]heptane](/img/structure/B13806979.png)

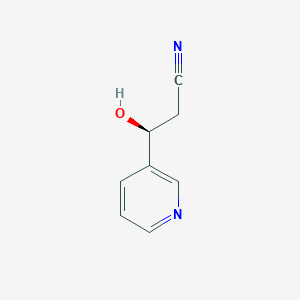
![[1,3]Oxazepino[3,2-a]benzimidazole](/img/structure/B13806987.png)
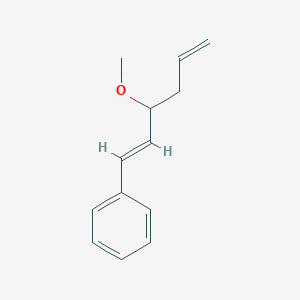
![10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol](/img/structure/B13807004.png)
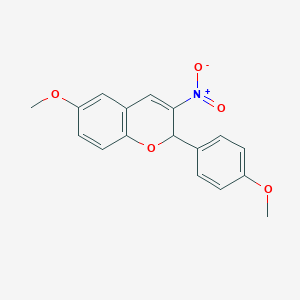
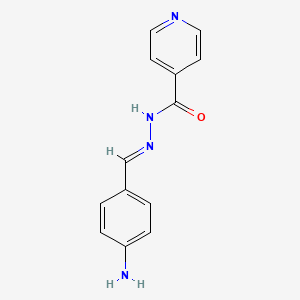


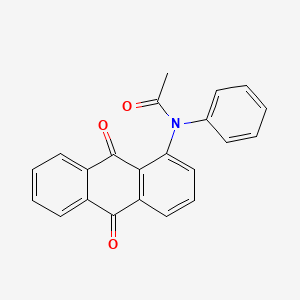
![1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol](/img/structure/B13807049.png)
